bromodeoxyuridine (brdu)

Description

BenchChem offers high-quality bromodeoxyuridine (brdu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bromodeoxyuridine (brdu) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

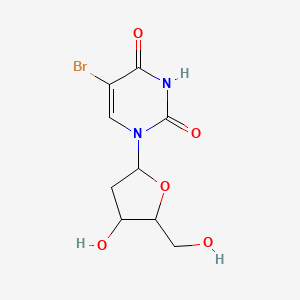

Molecular Formula |

C9H11BrN2O5 |

|---|---|

Molecular Weight |

307.10 g/mol |

IUPAC Name |

5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) |

InChI Key |

WOVKYSAHUYNSMH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |

Origin of Product |

United States |

Foundational Principles and Historical Context of Bromodeoxyuridine in Biological Research

Historical Development of DNA Labeling Techniques and the Introduction of BrdU

Transition from Radiometric to Non-Radiometric Nucleoside Analogs

The study of DNA synthesis and cell proliferation has historically relied on the ability to label and detect newly synthesized DNA. For many years, the primary method for this was radiometric labeling, which involves the use of radioactive isotopes. bitesizebio.comrevvity.com A common approach was to incorporate [³H]thymidine, a radioactive precursor of a DNA building block, into the DNA of replicating cells. nih.govpnas.org The presence of the radiolabel was then detected using autoradiography. nih.govpnas.org

While effective and highly sensitive, the use of radioactive materials like phosphorus-32 (B80044) (³²P) and sulfur-35 (B81441) (³⁵S) presented several significant drawbacks. slideshare.netnih.gov These included safety concerns related to the handling and disposal of radioactive waste, the need for specialized laboratory facilities, and the time-consuming nature of autoradiographic detection. bitesizebio.commdpi.comnih.gov

In response to these challenges, the scientific community sought safer and more efficient alternatives, leading to the development of non-radioactive labeling techniques. bitesizebio.comnih.govseracare.com These methods utilize chemical tags, such as fluorescent molecules or haptens like biotin (B1667282) and digoxigenin, which can be attached to nucleic acids. bitesizebio.comjenabioscience.com This transition offered several advantages, including increased stability of labeled probes, reduced hazards, and faster detection protocols. nih.govseracare.com The development of these non-radiometric nucleoside analogs, most notably bromodeoxyuridine (BrdU), marked a significant advancement in the field, providing a safer and more versatile tool for studying DNA replication and cell kinetics. aatbio.combio-rad-antibodies.comhh-publisher.com

Early Discoveries and Validation of BrdU as a Thymidine (B127349) Analog

Bromodeoxyuridine (BrdU) emerged as a pivotal non-radioactive alternative for studying DNA synthesis. hh-publisher.com It is a synthetic nucleoside that acts as an analog of thymidine, one of the four primary nucleobases in DNA. monash.eduwikipedia.org The key structural difference is the substitution of the methyl group at the 5-position of thymidine's pyrimidine (B1678525) ring with a bromine atom. bio-rad-antibodies.com This seemingly minor alteration allows BrdU to be recognized by the cellular machinery responsible for DNA replication and incorporated into newly synthesized DNA strands in place of thymidine. monash.edubio-rad-antibodies.com

The validation of BrdU as a reliable marker for proliferating cells was a critical step. Early studies demonstrated that, like [³H]thymidine, BrdU is incorporated into the nuclear DNA of cells specifically during the S-phase of the cell cycle, when DNA replication occurs. jneurosci.orgnih.gov A significant breakthrough came with the development of monoclonal antibodies that could specifically recognize and bind to the incorporated BrdU. mdpi.comnih.gov This immunological detection method proved to be a powerful tool, allowing researchers to visualize and quantify cells that were actively synthesizing DNA. monash.edunovusbio.com

Comparative studies were conducted to validate BrdU against the established [³H]thymidine autoradiography method. These experiments confirmed that BrdU was incorporated into the same cell populations as [³H]thymidine, and the distribution of BrdU-labeled cells was identical to that of autoradiographically labeled cells. bohrium.com For instance, in studies of the developing central nervous system, both methods showed labeled cells in the proliferative zones shortly after administration. bohrium.com Furthermore, a good correlation was found between the uptake and DNA incorporation of a radiolabeled form of BrdU (⁷⁶Br-BrdU) and ³H-thymidine in multicellular tumor aggregates. nih.gov These validation studies established BrdU immunohistochemistry as a suitable and advantageous technique for developmental and proliferation studies, offering benefits such as rapid processing and the ability to accurately classify cells. bohrium.com

Fundamental Molecular Mechanisms of Bromodeoxyuridine Incorporation into DNA

Mimicry of Thymidine during DNA Synthesis (S-Phase)

The effectiveness of bromodeoxyuridine (BrdU) as a tool for studying cell proliferation hinges on its ability to act as a molecular mimic of thymidine. aatbio.com Thymidine is a natural nucleoside that is a fundamental component of DNA. BrdU is a synthetic analog of thymidine, meaning it has a very similar chemical structure. monash.edubio-rad-antibodies.com The primary difference is that the methyl group on the fifth carbon of thymidine's pyrimidine ring is replaced by a bromine atom in BrdU. bio-rad-antibodies.com

This structural similarity is key to its function. During the S-phase (synthesis phase) of the cell cycle, a cell duplicates its entire genome in preparation for cell division. numberanalytics.com This process requires a large supply of deoxynucleoside triphosphates, including deoxythymidine triphosphate (dTTP). When BrdU is introduced to cells, it is taken up and phosphorylated by cellular enzymes to form BrdU triphosphate. numberanalytics.com Due to its resemblance to dTTP, BrdU triphosphate can be utilized by DNA polymerase, the enzyme responsible for synthesizing new DNA strands. numberanalytics.com The polymerase incorporates BrdU into the growing DNA chain in place of thymidine, pairing with adenine (B156593) on the template strand. aatbio.com

Therefore, BrdU is specifically incorporated only into the DNA of cells that are actively replicating their genetic material. aatbio.comnovusbio.com This makes it a precise marker for cells in the S-phase of the cell cycle. aatbio.comresearchgate.net

Principles of BrdU Integration into Nascent DNA Strands

The integration of bromodeoxyuridine (BrdU) into newly synthesized, or nascent, DNA strands is a direct consequence of the semi-conservative replication process. mdpi.com During DNA replication, the double helix unwinds, and each of the two original strands serves as a template for the creation of a new complementary strand. nih.gov

When BrdU is present during the S-phase, it competes with endogenous thymidine for incorporation into the newly forming DNA strands. nih.gov DNA polymerase, the enzyme that builds the new DNA, does not effectively distinguish between thymidine and BrdU, leading to the integration of BrdU into the nascent strand wherever a thymidine would normally be placed. aatbio.comnumberanalytics.com Once incorporated, the BrdU remains a permanent part of that DNA strand and is passed down to daughter cells following mitosis. nih.govresearchgate.net

This principle allows for various experimental designs. In a "pulse-chase" experiment, cells are exposed to BrdU for a short period (the pulse) and then grown in a medium without BrdU (the chase). This labels the cohort of cells that were in S-phase during the pulse. By tracking these labeled cells over time, researchers can study cell cycle kinetics, cell migration, and the fate of newly generated cells. aatbio.com The detection of the incorporated BrdU is typically achieved using specific antibodies that bind to the BrdU within the DNA, which often requires a DNA denaturation step to expose the BrdU for antibody access. bio-rad-antibodies.comjove.com

| Feature | Radiometric Labeling ([³H]thymidine) | Non-Radiometric Labeling (BrdU) |

| Principle | Incorporation of a radioactive isotope. nih.gov | Incorporation of a thymidine analog. monash.edu |

| Detection Method | Autoradiography. pnas.org | Immunohistochemistry/Immunofluorescence with anti-BrdU antibodies. bio-rad-antibodies.com |

| Safety | Involves handling radioactive materials, posing safety and disposal concerns. bitesizebio.com | Non-radioactive, offering improved safety. bitesizebio.combio-rad-antibodies.com |

| Speed | Time-consuming due to long exposure times for autoradiography. mdpi.com | Faster processing and detection times. nih.gov |

| Resolution | Can provide high resolution. | Allows for high-resolution imaging and co-localization studies. mdpi.com |

Core Methodological Applications of Bromodeoxyuridine in Biological and Biomedical Sciences

Cellular Proliferation and Cell Cycle Kinetics Studies

BrdU is a cornerstone for the direct measurement of new DNA synthesis, providing detailed insights into cell proliferation and cell cycle dynamics. ptglab.combdbiosciences.com Its use is preferred over traditional methods involving radioactive materials like ³H-thymidine because it is not radioactive and allows for faster, more versatile detection via immunohistochemistry or flow cytometry. wikipedia.orgbdbiosciences.combio-rad-antibodies.com

The most fundamental application of BrdU is the labeling and quantification of cells actively synthesizing DNA. ptglab.comnih.gov When BrdU is supplied to cells, it is incorporated into the DNA of those in the S phase. wikipedia.orgqmul.ac.uk These labeled cells can then be identified using monoclonal antibodies specific to BrdU. nih.gov

This detection requires a DNA denaturation step, often using acids like hydrochloric acid, to expose the incorporated BrdU within the DNA helix, allowing the antibody to bind. bio-rad-antibodies.comtandfonline.com The bound antibody, which is typically linked to a fluorescent dye, allows for the visualization and counting of S-phase cells. nih.gov

Flow cytometry is a common method for this analysis. bdbiosciences.com By combining BrdU immunofluorescent staining with a total DNA content stain like Propidium (B1200493) Iodide (PI) or 7-aminoactinomycin D (7-AAD), a cell population can be resolved into its G0/G1, S, and G2/M phases. bdbiosciences.comqmul.ac.uk A bivariate plot of BrdU fluorescence versus DNA content clearly separates the BrdU-positive S-phase cells from the BrdU-negative G0/G1 and G2/M populations. bdbiosciences.combitesizebio.com For example, in a study of Jurkat human T-cells pulsed with BrdU for one hour, flow cytometry revealed that approximately 41% of the cells were in S phase (BrdU positive). bdbiosciences.com

Beyond simply identifying S-phase cells, BrdU can be used to quantitatively assess the rate of DNA synthesis. The amount of BrdU incorporated into DNA is proportional to the level of DNA synthesis occurring within the cell. physiology.org

Researchers have developed methods to move beyond the laborious counting of labeled nuclei in tissue sections. One such technique is a quantitative dot-blot method. physiology.org In this approach, genomic DNA is extracted from tissues that have incorporated BrdU, denatured, and blotted onto a membrane. physiology.org The amount of BrdU is then measured using an immunological detection method, similar to a Western blot, followed by densitometric analysis to provide a quantitative measure of DNA synthesis. physiology.org

More advanced techniques like quantitative BrdU immunoprecipitation analyzed by sequencing (qBrdU-seq) allow for a highly accurate, genome-wide quantification of DNA synthesis. nih.gov This method involves pooling barcoded samples before the BrdU immunoprecipitation step, which, when combined with sequencing, can precisely measure and compare replication levels at specific DNA replication origins between different samples or conditions. nih.gov This has been used to reveal how certain proteins, like Fkh1 and Fkh2 in yeast, can act as rate-limiting factors for the activation of replication origins. nih.gov

Table 1: Effect of Rotenone on BrdU Incorporation in Primary Neurons This table illustrates the quantitative assessment of newly synthesized mitochondrial DNA under conditions of mitochondrial stress induced by rotenone. Data reflects the number of BrdU-positive mitochondria per cell body or per micrometer of neurite.

| Treatment Group | BrdU-Positive Mitochondria per Cell Body (Mean ± SEM) | BrdU-Positive Mitochondria per µm of Neurite (Mean ± SEM) |

|---|---|---|

| Untreated Control | 32.1 ± 2.9 | 0.209 ± 0.027 |

| 12.5 nM Rotenone | 37.4 ± 5.9 | 0.133 ± 0.018 |

| 50 nM Rotenone | 43.0 ± 3.8 | 0.086 ± 0.009 |

Data sourced from a study on mitochondrial DNA synthesis in primary neurons. nih.gov

Pulse-chase experiments using BrdU are a powerful method for studying the kinetics of the cell cycle. bitesizebio.comuiowa.edu This strategy involves exposing cells to a short "pulse" of BrdU, typically for 15 to 30 minutes, which labels the cohort of cells that are in S phase at that specific time. bitesizebio.comresearchgate.net The BrdU-containing medium is then removed and replaced with a regular medium in a "chase" period. bitesizebio.com

By collecting and analyzing samples at various time points during the chase, researchers can track the progression of this labeled cohort of cells through the subsequent phases of the cell cycle. uiowa.eduresearchgate.net Immediately after the pulse, the BrdU-labeled cells are in S phase. qmul.ac.uk As time progresses, this fluorescently labeled population will move into the G2 phase, then through mitosis (M phase), and finally appear in the G1 phase of the next cell cycle. qmul.ac.ukbitesizebio.com In flow cytometry analysis, the fluorescence intensity of the labeled cells halves as they pass through mitosis and divide into two daughter cells. qmul.ac.uk This allows for the calculation of the duration of the G2, M, and subsequent G1 phases for a given cell population. qmul.ac.ukresearchgate.net

Table 2: Cell Cycle Progression of A549 Cells via BrdU Pulse-Chase This table shows the percentage of BrdU-labeled A549 cells in different phases of the cell cycle at various time points after a 30-minute pulse with BrdU, comparing cells grown on soft versus stiff matrices.

| Time After Pulse (hours) | Matrix | % in S Phase | % in G2/M Phase | % in G1 Phase |

|---|---|---|---|---|

| 0 | Soft | 100 | 0 | 0 |

| 0 | Stiff | 100 | 0 | 0 |

| 6 | Soft | 28 | 72 | 0 |

| 6 | Stiff | 13 | 87 | 0 |

| 12 | Soft | 0 | 25 | 75 |

| 12 | Stiff | 0 | 11 | 89 |

Data adapted from a study on matrix rigidity and cancer cell growth. researchgate.net

The BrdU incorporation assay is a versatile technique that has been successfully applied to a wide variety of cell types, both established cell lines and primary cell cultures. bdbiosciences.comabcam.com This broad applicability allows for the study of cell proliferation in diverse biological contexts, from basic cell biology to cancer research.

Examples of its use in cell lines include studies on:

Jurkat human T-cells to measure cell cycle distribution. bdbiosciences.com

HeLa cells for immunofluorescent analysis of proliferation. ptglab.com

Human breast cancer cell lines (BT474, SK-BR-3) and bladder carcinoma cells (RT4, J82) to assess the impact of continuous BrdU exposure on cell cycle progression. nih.gov

A549 lung cancer cells to investigate how matrix rigidity affects cell cycle dynamics. researchgate.net

Human osteosarcoma (MG-63, Saos-2) and rat glioma (RG2) cells to study the antiproliferative effects of BrdU itself. nih.gov

The method is also widely used for primary cells, which are cultured directly from living tissue. This includes research on primary human glioma cells, human fibroblasts, and hematopoietic stem cells. ptglab.comnih.gov Its application in primary neuronal cultures has been crucial for understanding DNA synthesis in the nervous system. nih.gov

DNA Repair Pathway Investigations

Bromodeoxyuridine's utility extends beyond cell proliferation studies to the intricate field of DNA repair. Its incorporation into newly synthesized DNA allows for the visualization and quantification of DNA synthesis that occurs outside of the normal S-phase of the cell cycle, a hallmark of DNA repair processes.

Detection of Newly Synthesized DNA Associated with Repair Processes

A key application of BrdU in this context is the detection of "unscheduled DNA synthesis" (UDS). UDS refers to the incorporation of nucleotides into DNA at times other than the S-phase, which is characteristic of DNA excision repair pathways. researchgate.netnih.gov When DNA is damaged, for example by UV radiation, the damaged segment is excised and the resulting gap is filled by DNA polymerase, which incorporates nucleotides, including BrdU if it is present. researchgate.netnih.gov This newly synthesized patch of DNA can then be detected using anti-BrdU antibodies.

This technique has been employed to:

Visualize DNA repair foci: Following DNA damage, repair proteins and newly synthesized DNA can be seen as distinct foci within the nucleus. upenn.edu

Quantify DNA repair capacity: The amount of BrdU incorporated during UDS can be measured to assess the efficiency of a cell's DNA repair machinery. semanticscholar.org This has been used in genotoxicological risk assessment. semanticscholar.org

Distinguish between different types of DNA synthesis: By carefully designing experiments, for instance by using cell cycle markers, researchers can differentiate between replicative DNA synthesis and repair synthesis. upenn.edu

Studies have shown that BrdU incorporation can be detected in cells arrested in the G2 phase of the cell cycle following DNA damage, providing direct evidence of DNA repair occurring during this checkpoint. upenn.edu

Characterization of Post-Replication Repair (PRR) Mechanisms

Post-replication repair (PRR) is a DNA damage tolerance mechanism that deals with lesions on the template strand during DNA replication. BrdU has been instrumental in developing assays to study PRR at the single-cell level. One such method is the BrdU comet PRR assay. plos.org In this technique, cells are pulse-labeled with BrdU, and the integrity of the newly synthesized DNA is assessed after exposure to a DNA damaging agent. plos.org This allows for the kinetic characterization of how cells replicate damaged DNA. The BrdU comet assay can provide information on both S-phase and non-S-phase cell populations simultaneously, enabling the distinction between impairments in DNA repair and PRR. plos.org

Quantitative Measurement of DNA Double-Strand End Resection

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can be repaired by two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). A key step in HR is the 5' to 3' resection of the DNA ends to create 3' single-stranded DNA (ssDNA) overhangs. BrdU-based methods have been developed to quantitatively measure this resection process. oup.comnih.gov

The general principle of these assays involves pre-labeling the genomic DNA with BrdU for one or more cell cycles. nih.govfrontiersin.org Following the induction of DSBs, the resection of the DNA exposes the BrdU-containing ssDNA. This exposed ssDNA can then be specifically detected with an anti-BrdU antibody under non-denaturing conditions. nih.govfrontiersin.orgpressbooks.pub This allows for the visualization and quantification of the resected DNA tracks.

This technique, sometimes referred to as Single-Molecule Analysis of Resection Tracks (SMARTs), offers several advantages:

Direct visualization: It allows for the direct observation of individual resected DNA fibers. frontiersin.org

Quantitative analysis: The length of the resected tracks can be measured, providing a quantitative assessment of resection efficiency. oup.com

Cell cycle specificity: By combining this method with cell cycle markers, resection can be studied specifically in S/G2 phases (where HR is active) or in G1 (where NHEJ predominates). nih.gov

Analysis of Replicative Stress and DNA Damage Responses

Replicative stress is a condition where DNA replication forks slow down or stall, which can lead to DNA damage and genome instability. BrdU is a valuable tool for investigating various aspects of replicative stress.

BrdU can be used to:

Monitor genome-wide replication: Pulse-labeling with BrdU allows for the assessment of global DNA synthesis rates. mdpi.com

Identify sites of replication fork stalling: By using BrdU-Seq, where BrdU-labeled DNA is immunoprecipitated and sequenced, researchers can identify hotspots of replication fork stalling or pausing. nih.gov

Analyze the stability of stalled replication forks: Sequential pulsing with different thymidine (B127349) analogs, including BrdU, can be used in DNA fiber analysis to study the fate of stalled forks. biorxiv.orgbiorxiv.org

Investigate the DNA damage response (DDR) to replicative stress: BrdU labeling can be combined with the detection of DDR markers, such as phosphorylated histone H2AX (γH2AX), to study the cellular response to replication impediments. nih.govnih.gov For example, studies have investigated the colocalization of BrdU and γH2AX to understand the relationship between DNA replication, DNA damage, and the activation of the DDR. nih.gov

The following table summarizes the application of BrdU in DNA repair and replicative stress studies:

| Application | Method | Key Information Obtained |

| Detection of Repair Synthesis | Unscheduled DNA Synthesis (UDS) Assay | Visualization of repair foci, quantification of repair capacity. researchgate.netnih.govupenn.edu |

| Post-Replication Repair (PRR) | BrdU Comet PRR Assay | Kinetic analysis of DNA damage tolerance during replication. plos.org |

| DSB End Resection | BrdU-based ssDNA detection (e.g., SMARTs) | Quantitative measurement of the length of resected DNA at DSBs. oup.comnih.govfrontiersin.org |

| Replicative Stress | BrdU-Seq, DNA Fiber Analysis | Identification of fork stalling sites, analysis of fork stability, and the associated DNA damage response. nih.govbiorxiv.orgnih.gov |

Chromatin Structure and Gene Expression Regulation Studies

The incorporation of Bromodeoxyuridine (BrdU) into cellular DNA serves as a powerful tool not only for tracking cell proliferation but also for investigating the intricate relationship between DNA composition, chromatin architecture, and the regulation of gene expression. As a thymidine analog, its presence can introduce subtle but significant alterations to the DNA duplex, which in turn influence higher-order chromatin structures and downstream cellular processes.

Investigation of Bromodeoxyuridine's Influence on Nucleosome Positioning

The fundamental repeating unit of chromatin is the nucleosome, and its positioning along the DNA is critical for regulating gene accessibility. Research has demonstrated that the substitution of thymidine with BrdU can disrupt this precise organization. The incorporation of BrdU into DNA has been shown to destabilize nucleosome positioning. nih.govresearchgate.netyeastgenome.org This effect is thought to be mediated, at least in part, by altering the physical properties of the DNA itself.

Studies in yeast models using plasmids designed to form ordered nucleosome arrays have shown that the presence of BrdU can almost completely disrupt nucleosome positioning, particularly around AT-rich sequences. nih.gov The mechanism behind this disruption is linked to BrdU's ability to induce an A-form-like conformation in the DNA, a structure that is less favorable for wrapping around the histone octamer compared to the canonical B-form DNA. nih.gov This destabilization is not merely a localized effect; it can lead to broader changes in chromatin organization and gene expression. researchgate.netresearchgate.net Recent findings suggest that the destabilizing effect of BrdU on nucleosomes might be linked to the N-terminal tail of histone H2B, specifically a region termed the HBR (histone H2B repression) domain. researchgate.net Deletion of this domain mimics the effects of BrdU, causing destabilized nucleosome positioning and derepression of gene expression, suggesting a shared mechanism of action. researchgate.netresearchgate.net

Studies on Bromodeoxyuridine-Induced Alterations in Heterochromatin Organization

Heterochromatin is a densely packed form of chromatin, typically associated with transcriptional repression. BrdU has been observed to induce significant changes in heterochromatin organization. nih.govyeastgenome.org A notable effect is the decondensation of A/T-rich constitutive heterochromatin, particularly observed in the Giemsa-dark bands of mitotic chromosomes in humans. oup.com This suggests that BrdU incorporation can loosen these typically compact regions.

Analysis of Gene Expression Modulation and Cellular Phenotypic Shifts

The changes in nucleosome positioning and heterochromatin organization induced by BrdU have profound consequences for gene expression, leading to distinct cellular phenotypic shifts. BrdU is a known modulator of gene expression, capable of either inducing or suppressing specific genes, which can trigger cellular differentiation or senescence. researchgate.netoup.com

One of the most well-documented phenotypic shifts is the induction of a senescence-like state in various mammalian cell types, including HeLa cells. nih.govoup.com This irreversible growth arrest is associated with characteristic changes in cell morphology and the expression of senescence-associated genes. researchgate.netoup.com The upregulation of these genes is thought to be a direct consequence of BrdU-induced chromatin disruption. researchgate.net For example, genes upregulated by BrdU significantly overlap with those activated by the deletion of the histone H2B repression (HBR) domain, linking chromatin destabilization directly to the senescence phenotype. researchgate.netresearchgate.net

BrdU also influences cellular differentiation. It has been shown to promote the differentiation of adult bone marrow-derived stem cells into neural and retinal cells and to induce the differentiation of promyelocytic leukemia cells into granulocytes. nih.gov In the context of cancer, BrdU incorporation can induce DNA damage repair pathways and alter chromatin accessibility, which can influence cell fate transitions. nih.gov For instance, treatment with BrdU can lead to the upregulation of genes involved in DNA repair and can induce DNA demethylation, creating an environment that may facilitate cellular reprogramming. nih.gov

The table below summarizes key research findings on BrdU-induced modulation of gene expression and the resulting phenotypic changes.

| Cell/System Studied | Observed Effect on Gene Expression | Resulting Cellular Phenotype | Reference |

| HeLa Cells | Induction of senescence-associated genes. | Cellular senescence (irreversible growth arrest). | oup.commdpi.com |

| Human/Yeast Cells | Upregulation of genes overlapping with those affected by HBR domain deletion. | Cellular senescence. | researchgate.netresearchgate.net |

| Mouse Embryonic Fibroblasts | Upregulation of DNA repair-related genes; induction of DNA demethylation. | Altered chromatin accessibility, cell fate transition. | nih.gov |

| Adult Rat Spinal Cord | Expression of mature astrocyte and oligodendrocyte markers in dividing cells. | Differentiation of progenitor cells into glial lineages. | jneurosci.org |

| Adult Male Zebra Finches | Altered expression of genes involved in chromatin remodeling (e.g., CHRAC1). | Potential for increased neurogenesis and neuronal differentiation. | biorxiv.org |

| E2A-deficient lymphomas | Modulation of genes involved in cell cycle and T lineage development (e.g., CD25, Socs3). | Altered cell cycle progression and T lineage maturation. | pnas.org |

Mapping DNA Replication Origins

A fundamental application of Bromodeoxyuridine in molecular biology is the identification and characterization of DNA replication origins, the specific genomic loci where DNA synthesis begins. The ability to label nascent DNA with BrdU allows for its selective purification and subsequent analysis to pinpoint these crucial regulatory sites.

Purification of Nascent DNA Strands Utilizing BrdU Labeling

The core of this methodology involves pulse-labeling replicating cells with BrdU for a defined period. nih.gov During this pulse, BrdU is incorporated into all newly synthesized DNA strands. thermofisher.com To specifically isolate the short DNA strands that have recently initiated at an origin, several approaches are used.

A common procedure involves arresting cells in the early S phase using inhibitors like aphidicolin (B1665134) and hydroxyurea (B1673989), followed by BrdU labeling. mdpi.com This enriches for nascent DNA from early-firing origins. The cells are then lysed, and the total DNA is isolated. To separate the small, newly synthesized strands from the bulk of high-molecular-weight parental DNA, the sample is subjected to size fractionation, often using alkaline sucrose (B13894) density gradient centrifugation. mdpi.comresearchgate.net This process denatures the DNA and separates the strands based on size, allowing for the collection of short, nascent DNA fragments, typically in the range of 0.5 to 5 kb. mdpi.comnih.gov

Following size selection, the crucial step is the immunopurification of the BrdU-containing strands. This is achieved using a specific monoclonal antibody that recognizes and binds to BrdU. nih.govmolbiolcell.org The antibody-BrdU-DNA complexes are then captured, commonly via immunoprecipitation with protein A/G-coated beads, effectively separating the nascent DNA from any contaminating, unlabeled DNA fragments of similar size that may have arisen from random shearing of the genome. mdpi.com This two-step purification, based on both size and BrdU content, results in a highly enriched population of nascent DNA strands that initiated replication during the labeling period. researchgate.net The efficiency of this enrichment can be substantial, with reports of concentrating nascent DNA fragments more than 3,000-fold. mdpi.com

Genomic Localization and Characterization of Replication Initiation Sites

Once the nascent DNA is purified, the next step is to determine its genomic location, thereby identifying the replication origins. Several high-throughput techniques are employed for this purpose. The purified nascent strands can be amplified and hybridized to genomic microarrays (origin-chip) or subjected to next-generation sequencing (origin-seq or BrdU-seq). molbiolcell.orgbiorxiv.org By mapping the resulting sequences back to a reference genome, researchers can identify regions that are overrepresented in the nascent DNA library. These enriched regions appear as peaks in the data, corresponding to the locations of replication initiation sites. molbiolcell.orgresearchgate.net

This approach has been successfully used to map replication origins across the genomes of various organisms, from yeast to humans. molbiolcell.orgbiorxiv.orgembopress.orgoup.com For example, combining BrdU labeling with hydroxyurea treatment in fission yeast allowed for the identification of 307 early-firing origins. embopress.org In human cells, this method has identified thousands of potential replication origins and revealed important characteristics about their distribution and regulation. mdpi.commolbiolcell.org

The data table below summarizes findings from studies that used BrdU-labeling to map and characterize DNA replication origins.

| Organism/Cell Line | Methodology | Key Findings | Reference |

| Human (repair-deficient cell line) | BrdU labeling with cell synchronization, immunoprecipitation, cloning, and sequencing. | Identified hundreds of putative origin loci; found origins tend to associate with genes and DNase I hypersensitive sites. | mdpi.com |

| Fission Yeast (S. pombe) | BrdU labeling with HU arrest, ChIP-on-chip with tiling array. | Mapped 307 early-firing origins and 153 late/inefficient origins; showed differential regulation in chromosome domains. | embopress.org |

| Human (multiple cell lines) | BrdU immunoprecipitation (BrIP) and lambda exonuclease purification followed by tiling array hybridization. | Identified 150 new origins; found origin activity is enriched around transcription start sites and in open chromatin regions. | molbiolcell.org |

| Budding Yeast (S. cerevisiae) | D-NAscent (BrdU labeling with nanopore sequencing). | Enabled single-molecule mapping of active origins, fork direction, and termination sites; discovered a new class of stochastic origins. | nih.gov |

| Human Cells | BrdU incorporation with single-molecule nanopore sequencing. | Allowed for unbiased, high-resolution detection of initiation events on individual molecules throughout S-phase. | researchgate.net |

These studies demonstrate that replication initiation is not random but is significantly influenced by genomic context, including transcription regulation and local chromatin structure. molbiolcell.org The use of BrdU to purify nascent DNA remains a cornerstone technique for elucidating the complex landscape of genome replication.

Applications in Microbial Ecology Research

Bromodeoxyuridine (BrdU) has emerged as a powerful tool in microbial ecology, offering a culture-independent method to link microbial identity with metabolic activity in complex environmental samples. nih.govcolostate.edu As a synthetic analog of the nucleoside thymidine, BrdU is incorporated into the DNA of cells undergoing replication. wikipedia.orgnih.gov This labeling allows for the selective identification and isolation of actively growing microorganisms from the total community. nih.gov The technique generally involves introducing BrdU into an environmental sample (such as soil or water), allowing time for microbial growth and BrdU uptake, followed by DNA extraction. The BrdU-labeled DNA is then separated from the unlabeled DNA of dormant or slow-growing organisms using immunocapture methods, which utilize antibodies specific to BrdU. nih.govnih.gov Analysis of this captured DNA, often through 16S rRNA gene sequencing, reveals the identity of the actively proliferating members of the microbial community. nih.govasm.org This approach circumvents the limitations of traditional cultivation methods, which fail to capture the vast majority of microbial diversity, and provides a more accurate snapshot of in situ microbial activity than total community DNA analysis, which includes DNA from inactive or deceased cells. nih.govnih.gov

Identification of Actively Proliferating Microbial Populations

A primary application of BrdU in microbial ecology is the identification of microorganisms that are actively growing and dividing within their natural habitats. nih.gov By labeling newly synthesized DNA, BrdU provides a direct link between an organism's phylogeny and its proliferative state. nih.gov This method has been successfully applied across diverse environments, including marine and freshwater systems, as well as soils, to distinguish active from inactive or relic DNA. asm.orgnih.govfrontiersin.org

The general methodology involves pulse-labeling an environmental sample with BrdU. nih.gov During the incubation period, microbes undergoing DNA synthesis incorporate the analog. windows.net Subsequently, total DNA is extracted, and the BrdU-containing DNA is selectively isolated using immunochemical techniques, such as immunocapture with anti-BrdU antibodies conjugated to magnetic beads. nih.govasm.org This enriched fraction of DNA from actively growing cells can then be analyzed using various molecular techniques, such as denaturing gradient gel electrophoresis (DGGE), quantitative PCR, or high-throughput sequencing of phylogenetic marker genes like the 16S rRNA gene. nih.govasm.org

Research in the Inland Sea of Japan utilized a combination of BrdU immunocapture and DGGE (BUMP-DGGE) to examine which bacterial phylotypes were actively growing across a gradient of nutrient conditions. asm.org The study found that the community of BrdU-incorporating (i.e., growing) bacteria was substantially different from the total bacterial community. asm.org A wide diversity of taxa were found to be actively growing simultaneously. asm.org A significant finding was that most detected phylotypes (34 out of 56) were actively incorporating BrdU, indicating widespread growth. asm.org

Table 1: Actively Growing Bacterial Taxa Identified in the Inland Sea of Japan using BrdU Labeling This table summarizes the phylogenetic groups of bacteria found to be actively incorporating BrdU, indicating they were growing and replicating their DNA in the marine environment studied. Data sourced from a study by Hamasaki et al. asm.org

| Phylum/Class | Order/Group | Number of Active Phylotypes |

| Alphaproteobacteria | Rhodobacterales | 10 |

| Betaproteobacteria | Not specified | 1 |

| Gammaproteobacteria | Oceanospirillales, SAR86 cluster, Pseudomonadales, Alteromonadales, Vibrionales | 11 |

| Cytophaga-Flavobacterium-Bacteroides | Not specified | 11 |

| Unclassified Bacteria | Not specified | 1 |

This ability to parse the active members from the total community provides crucial insights into the dynamics of microbial populations and can help identify key players responding to environmental conditions. nih.govcolostate.edu However, it is a recognized limitation that not all microbial species may be capable of incorporating externally supplied BrdU, which could lead to an underestimation of active taxa. wikipedia.orgjove.com

Tracing Carbon Substrate Utilization in Environmental Samples

BrdU labeling is also a valuable technique for tracing the flow of specific carbon substrates into the biomass of proliferating microbes. wikipedia.org This approach helps to answer fundamental questions in microbial ecology about which organisms are responsible for the degradation of specific organic compounds in the environment. frontiersin.org By adding a particular carbon source to an environmental sample along with BrdU, researchers can identify the specific microbial populations that are stimulated to grow by that substrate. wikipedia.org

The methodology combines substrate amendment with BrdU labeling. Microorganisms capable of metabolizing the added carbon source will exhibit increased growth rates and, consequently, will incorporate BrdU into their newly synthesized DNA. wikipedia.orgfrontiersin.org The subsequent immunocapture of this BrdU-labeled DNA isolates the genetic material of the microbes that responded to the substrate. frontiersin.org Sequencing this DNA reveals the identities of the organisms actively involved in the turnover of that specific carbon compound. wikipedia.org This technique has been effectively used to link microbial phylogeny to function in complex soil ecosystems. frontiersin.org

A study investigating soil microbial responses to carbon substrates of varying chemical complexity used BrdU labeling to identify the bacterial taxa that were actively replicating. frontiersin.org Soil samples were amended with different carbon sources—glycine (labile), sucrose (labile), cellulose (B213188) (complex), and lignin (B12514952) and tannin-protein (recalcitrant)—and incubated with BrdU. frontiersin.org The results demonstrated that different bacterial taxa were stimulated by different types of carbon compounds, and that labile carbon sources induced the greatest change in the structure of the active bacterial community. frontiersin.org

Table 2: Response of Soil Bacterial Taxa to Different Carbon Substrates This table illustrates which bacterial phyla and classes showed a significant increase in proliferation (BrdU incorporation) in response to the addition of specific carbon substrates. Data adapted from a study by Goldfarb et al. frontiersin.org

| Bacterial Phylum/Class | Glycine | Sucrose | Cellulose | Lignin | Tannin-Protein |

| Acidobacteria | ✓ | ✓ | ✓ | ||

| Actinobacteria | ✓ | ✓ | ✓ | ✓ | |

| Bacteroidetes | ✓ | ✓ | |||

| Firmicutes | ✓ | ||||

| Planctomycetes | ✓ | ||||

| Proteobacteria (Alpha) | ✓ | ✓ | ✓ | ✓ | ✓ |

| Proteobacteria (Beta) | ✓ | ✓ | |||

| Proteobacteria (Gamma) | ✓ | ||||

| Verrucomicrobia | ✓ |

This application provides a powerful means to unravel the functional roles of different microbial groups in biogeochemical cycles, particularly in the decomposition of organic matter. frontiersin.org It allows for a more direct connection between a specific metabolic capability and the organisms that possess it within a complex community, a linkage that is often difficult to establish with other methods. nih.gov The approach has also been coupled with other technologies like fluorescence-activated cell sorting (FACS) to physically separate and identify bacterioplankton that degrade specific dissolved organic carbon (DOC) compounds in aquatic systems. jove.com

Advanced Methodologies for Bromodeoxyuridine Labeling and Detection

Immunodetection Techniques for BrdU-Incorporated DNA

Immunodetection remains the gold standard for identifying BrdU-labeled cells. nih.gov This approach uses specific antibodies that bind to the BrdU molecule within the DNA, allowing for the visualization and quantification of cells that were actively synthesizing DNA during the BrdU labeling period. abcam.combio-rad-antibodies.com A variety of platforms, including flow cytometry, microscopy, and enzyme-linked immunosorbent assays (ELISA), have been adapted for BrdU detection, each offering unique advantages for different experimental questions. abcam.com

Flow cytometry offers a powerful method for the high-throughput analysis of BrdU incorporation at the single-cell level. bio-rad-antibodies.com By combining BrdU detection with a DNA content stain, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), researchers can precisely delineate the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.com Cells that are actively synthesizing DNA will be positive for both BrdU and the DNA stain, allowing for the quantification of the S-phase population. bio-protocol.org

This dual-labeling strategy provides a detailed snapshot of the cell cycle kinetics within a population. bdbiosciences.com For instance, Jurkat cells treated with BrdU can be analyzed to show the proportion of cells in each cycle phase, and the effect of cell cycle inhibitors, like aphidicolin (B1665134), can be quantified by observing changes in this distribution. bdbiosciences.com

Interactive Data Table: Representative Data from a BrdU/PI Flow Cytometry Experiment

Below is a table showing typical data obtained from a flow cytometry analysis of BrdU incorporation and DNA content.

| Cell Cycle Phase | BrdU Staining | DNA Content (PI Staining) | Percentage of Cells (Example) |

| G0/G1 | Negative | 2n | 55% |

| S Phase | Positive | Between 2n and 4n | 30% |

| G2/M | Negative | 4n | 15% |

This table represents illustrative data and actual percentages will vary depending on the cell type and experimental conditions.

Immunohistochemistry (IHC) and immunofluorescence (IF) are indispensable techniques for visualizing BrdU-labeled cells within the context of their tissue architecture. abcam.comnih.gov These methods allow for the spatial localization of proliferating cells, providing critical insights into processes like tissue development, regeneration, and tumor growth. abcam.com In IHC, the anti-BrdU antibody is typically detected using an enzyme-conjugated secondary antibody that produces a colored precipitate, while in IF, a fluorophore-conjugated secondary antibody is used for visualization with a fluorescence microscope. creative-bioarray.comfishersci.com

These techniques can be combined with antibodies against other cellular markers to identify the phenotype of the proliferating cells. abcam.com For example, co-staining with markers like Ki67 (a protein present during all active phases of the cell cycle), doublecortin (a marker for immature neurons), or NeuN (a marker for mature neurons) can provide detailed information about the identity and fate of newly divided cells. abcam.com

For high-resolution analysis of BrdU incorporation, immunodetection methods can be integrated with confocal and electron microscopy. Confocal microscopy allows for the three-dimensional reconstruction of tissues and cells, providing precise localization of BrdU-positive nuclei within complex structures. nih.govresearchgate.net This is particularly valuable in neuroscience for studying adult neurogenesis within specific brain regions like the dentate gyrus. nih.govresearchgate.net

Electron microscopy, on the other hand, offers unparalleled resolution to visualize the subcellular localization of BrdU. nih.gov By using antibodies conjugated to electron-dense particles, such as colloidal gold, researchers can pinpoint the incorporated BrdU within the nuclear ultrastructure, including replication centers and newly formed viral particles in infected cells. nih.gov This level of detail is crucial for understanding the precise spatial dynamics of DNA replication.

These assays are highly sensitive, capable of detecting proliferation in as few as 40 cells per well, and offer a non-radioactive alternative to traditional [3H]-thymidine incorporation assays. abcam.comkamiyabiomedical.com A key advantage is the ability to analyze a large number of samples simultaneously, making it an efficient tool for drug screening and toxicology studies. nih.gov

Interactive Data Table: Comparison of BrdU Detection Methodologies

| Methodology | Primary Application | Advantages | Disadvantages |

| Flow Cytometry | Cell cycle analysis, high-throughput screening | Single-cell resolution, quantitative, multi-parametric analysis | Requires single-cell suspension, loss of spatial information |

| IHC/IF Microscopy | In situ localization of proliferating cells | Preserves tissue architecture, allows for co-localization with other markers | Less quantitative than flow cytometry or ELISA, lower throughput |

| Confocal/Electron Microscopy | High-resolution subcellular localization | Provides detailed spatial information at the subcellular level | Technically demanding, low throughput |

| ELISA | Quantitative measurement of overall proliferation | High-throughput, sensitive, non-radioactive | Provides population-level data, no single-cell information |

Critical Procedural Considerations for BrdU Detection

The success of any BrdU detection method hinges on careful optimization of the experimental protocol. Several steps are critical to ensure specific and robust staining, with DNA denaturation being one of the most crucial.

A critical step in all immunodetection methods for BrdU is the denaturation of the double-stranded DNA. abcam.combio-rad-antibodies.com This process separates the DNA strands, making the incorporated BrdU accessible to the anti-BrdU antibody. bio-protocol.orgbio-rad-antibodies.com Without effective denaturation, the antibody cannot reach its epitope, leading to weak or no signal. abcam.com

Various methods have been developed for DNA denaturation, each with its own advantages and disadvantages. The most common approach involves treatment with strong acids, such as hydrochloric acid (HCl). bio-rad-antibodies.combio-rad-antibodies.com However, harsh acid treatments can damage cellular morphology and destroy the antigenicity of other proteins, which can be problematic for multi-staining protocols. bio-rad-antibodies.comnih.gov

Interactive Data Table: Common DNA Denaturation Methods for BrdU Detection

| Denaturation Method | Typical Conditions | Advantages | Disadvantages |

| Acid Hydrolysis (HCl) | 1-4 M HCl for 10-60 minutes at room temperature or 37°C abcam.combio-rad-antibodies.comabcam.com | Widely used and effective | Can damage cellular and tissue morphology, may destroy other antigens bio-rad-antibodies.comnih.gov |

| Heat Treatment | Incubation at elevated temperatures (e.g., 60°C) in the presence of a denaturing agent nih.govbio-rad-antibodies.com | Can be gentler than strong acid treatment | Optimization of temperature and time is critical |

| Nuclease Digestion (DNase I) | Treatment with DNase I to create nicks in the DNA bio-rad-antibodies.comnih.gov | Milder than acid treatment, better preservation of other antigens | Can be less efficient than acid hydrolysis, requires careful optimization |

| Base Treatment (NaOH) | Brief exposure to a dilute base like sodium hydroxide (B78521) bio-rad-antibodies.comnovusbio.com | Can be effective for certain applications | May also affect antigenicity and morphology |

| Combined Methods | e.g., Pepsin/HCl treatment nih.gov | Can enhance denaturation efficiency in some tissues | Requires careful balancing of enzyme activity and acid concentration |

Optimization of the denaturation step is essential for achieving the best signal-to-noise ratio while preserving the integrity of the sample. bio-rad-antibodies.combio-rad-antibodies.com This may involve titrating the concentration of the denaturing agent, as well as adjusting the incubation time and temperature. bio-rad-antibodies.com Following denaturation, thorough washing is crucial to remove any residual denaturing agents that could interfere with subsequent antibody binding. bio-rad-antibodies.com In some protocols, a neutralization step, for example with sodium borate (B1201080) buffer, is included after acid treatment. abcam.com For studies involving co-staining for other antigens, a post-fixation step after the initial immunostaining and before DNA denaturation can help protect the integrity of those antigens. nih.gov

Co-labeling Strategies with Complementary Cell Cycle and Phenotypic Markers

The utility of bromodeoxyuridine (BrdU) as a marker for proliferating cells is significantly enhanced through co-labeling with other cellular markers. This multiparameter approach allows for a more detailed characterization of dividing cells, providing insights into their specific phase in the cell cycle, their phenotype, and their ultimate fate. Co-staining protocols, however, can be complex due to the harsh DNA denaturation step required for BrdU detection, which may destroy some epitopes. nih.gov Nevertheless, optimized methods have been developed to successfully combine BrdU labeling with a variety of other antibodies. nih.gov

Co-labeling with cell cycle markers such as Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) provides a more comprehensive picture of the proliferative state of a cell population. nih.govptglab.com While BrdU specifically identifies cells that have undergone DNA synthesis (S phase) during the labeling period, Ki-67 is present during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells. ptglab.comabcam.com Therefore, co-staining for BrdU and Ki-67 can distinguish between the entire population of cycling cells (Ki-67 positive) and the subset that was actively replicating its DNA during the BrdU pulse (BrdU positive). ptglab.comgenspark.ai PCNA, a cofactor for DNA polymerase, is another marker whose expression peaks during the S phase but is also present at lower levels in G1 and G2/M phases. nih.gov While there can be a significant correlation between BrdU and Ki-67 labeling, the correlation with PCNA can be less direct. nih.govresearchgate.net

Beyond cell cycle analysis, co-labeling with phenotypic markers is crucial for identifying the lineage and developmental stage of newly generated cells. abcam.comcreative-diagnostics.com In neuroscience research, for instance, BrdU is often used in combination with markers for different neural cell types. abcam.comcreative-diagnostics.com Co-staining with NeuN, a marker for mature neurons, can identify newly differentiated neurons. abcam.comcreative-diagnostics.com Similarly, co-labeling with Doublecortin (DCX), a microtubule-associated protein expressed in migrating neuroblasts, can identify immature, post-mitotic neurons. abcam.com The combination of BrdU with markers for neural stem and progenitor cells, such as Nestin and SOX2, allows for the study of neurogenesis and the self-renewal of progenitor populations. biocompare.comnih.govresearchgate.net It is important to note, however, that BrdU itself can influence the fate of neural stem cells, with some studies showing it can induce astrocytic differentiation. nih.govresearchgate.net In other fields, such as developmental biology, BrdU has been successfully co-labeled with lineage-specific markers like Six2 (for nephron progenitors) and E-cadherin (for the ureteric bud) to study cell proliferation within specific tissue compartments during organogenesis. nih.gov

The following table summarizes common co-labeling strategies with BrdU:

| Marker Type | Marker | Information Provided | Key Research Applications |

| Cell Cycle | Ki-67 | Identifies all actively cycling cells (G1, S, G2, M phases). ptglab.comabcam.com | Distinguishing the total proliferating cell population from those actively synthesizing DNA. ptglab.comgenspark.ai |

| PCNA | Marks cells primarily in S phase, but also present in G1 and G2/M. nih.gov | Assessing cell proliferation, though correlation with BrdU may vary. nih.govresearchgate.net | |

| Phenotypic (Neuroscience) | NeuN | Marker for mature neurons. abcam.comcreative-diagnostics.com | Identifying newly differentiated, mature neurons. abcam.comcreative-diagnostics.com |

| Doublecortin (DCX) | Expressed in immature, migrating neuroblasts. abcam.com | Identifying newly generated, immature neurons. abcam.com | |

| Nestin | Intermediate filament protein in neural stem and progenitor cells. biocompare.comnih.govresearchgate.net | Studying the proliferation of neural stem cells. biocompare.comnih.govresearchgate.net | |

| SOX2 | Transcription factor in neural stem cells. biocompare.comnih.gov | Characterizing proliferating neural stem cell populations. biocompare.comnih.gov | |

| GFAP | Marker for astrocytes. nih.govresearchgate.net | Investigating glial differentiation from progenitor cells. nih.govresearchgate.net | |

| Phenotypic (Other Tissues) | Six2 | Marker for nephron progenitor cells. nih.gov | Studying proliferation in specific progenitor populations during kidney development. nih.gov |

| E-cadherin | Cell adhesion molecule, used here to mark the ureteric bud. nih.gov | Assessing proliferation in specific epithelial structures during organogenesis. nih.gov |

Methodological Advancements and Adaptations for High-Throughput Screening

The fundamental principle of BrdU incorporation into newly synthesized DNA has been adapted for high-throughput screening (HTS) applications, enabling the rapid and automated analysis of cell proliferation in response to a large number of compounds or experimental conditions. merckmillipore.comoup.comcreative-bioarray.com These HTS assays are crucial in drug discovery for identifying cytotoxic or cytostatic compounds, as well as for screening molecules that may stimulate or inhibit cell division. creative-bioarray.comhilarispublisher.com

A key adaptation for HTS is the move from traditional microscopy slides to a microtiter plate format (e.g., 96-well plates), which allows for the simultaneous processing of many samples. merckmillipore.comcreative-bioarray.com The general workflow for a BrdU HTS assay involves seeding cells in a microtiter plate, treating them with the compounds of interest, and then adding BrdU to the culture medium for a defined period to allow for its incorporation into the DNA of dividing cells. merckmillipore.comcreative-bioarray.com Following this labeling step, the cells are fixed, and the DNA is denatured to allow an anti-BrdU antibody to bind to the incorporated BrdU. merckmillipore.com The detection is typically achieved using a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction, which can be read by a microplate reader. merckmillipore.com

Further advancements have integrated BrdU labeling with automated, image-based high-content analysis (HCA) systems. oup.com In this approach, after the staining procedure in a microtiter plate, an automated microscope acquires images of the cells in each well. oup.com Sophisticated image analysis software then identifies individual cell nuclei (often counterstained with a DNA dye like DAPI or Hoechst) and quantifies the intensity of the BrdU fluorescence signal within each nucleus. oup.com This method provides not only data on the percentage of BrdU-positive cells but also information on cell morphology and viability, offering a multiparametric output from a single assay. oup.com

Flow cytometry is another powerful platform that has been adapted for high-throughput analysis of BrdU incorporation. thermofisher.comflowcytometry-embl.de Cells can be labeled with BrdU in culture plates, harvested, and then stained for both BrdU and total DNA content (using dyes like 7-AAD or propidium iodide). flowcytometry-embl.denationwidechildrens.org Modern flow cytometers equipped with plate loaders can automatically acquire and analyze samples from 96-well or 384-well plates, making this a viable HTS method. bdbiosciences.com This technique provides detailed cell cycle analysis for each sample, quantifying the proportion of cells in the G0/G1, S, and G2/M phases. nationwidechildrens.orgbdbiosciences.com

The development of commercial kits has streamlined these processes, providing optimized reagents and protocols for various HTS platforms. merckmillipore.comoup.com These non-isotopic assays offer a safer and often faster alternative to the traditional [3H]-thymidine incorporation method. merckmillipore.combdbiosciences.com

The table below outlines the key features of different HTS platforms adapted for BrdU assays:

| HTS Platform | Principle of Detection | Key Advantages | Typical Throughput |

| Microplate Reader-Based Assay | Colorimetric, fluorescent, or luminescent signal from the entire well population. merckmillipore.com | Rapid, cost-effective, and easy to perform. merckmillipore.com | High (96- to 384-well plates) |

| High-Content Analysis (HCA) | Automated fluorescence microscopy and image analysis of individual cells. oup.com | Provides single-cell data, spatial resolution, and multiparametric information (e.g., morphology, viability). oup.com | Medium to High (96- to 384-well plates) |

| Flow Cytometry | Measures fluorescence of individual cells in suspension as they pass through a laser. thermofisher.comflowcytometry-embl.de | Provides detailed cell cycle analysis (G0/G1, S, G2/M phases) and allows for co-staining with other markers. nationwidechildrens.orgbdbiosciences.com | High (with plate loader) |

Mechanistic Insights and Biological Effects of Bromodeoxyuridine Incorporation in Research Contexts

Influence on DNA Integrity and Genomic Stability

The incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine (B127349), into DNA can have significant consequences for the integrity and stability of the genome. wikipedia.org This is primarily due to the structural difference between BrdU and thymidine—the substitution of a bromine atom for a methyl group—which can alter DNA conformation and its interactions with various proteins. bio-rad-antibodies.com These alterations can lead to a range of genotoxic effects, including the induction of sister chromatid exchanges and DNA breaks, as well as changes to epigenetic modifications like DNA methylation. bio-rad-antibodies.comjneurosci.org

Analysis of BrdU-Induced Sister-Chromatid Exchanges and DNA Breaks

Sister chromatid exchanges (SCEs) are events involving the breakage and rejoining of DNA strands between sister chromatids and are considered indicators of genomic instability. oup.comresearchgate.net The use of BrdU is a classic method for detecting SCEs. oup.com Research has shown that the incorporation of BrdU can itself induce SCEs. karger.com The mechanism is thought to involve the creation of DNA lesions when replication forks encounter BrdU-substituted DNA. nih.gov The bromine atom in BrdU can enhance the sensitivity of DNA to damage from agents like UV radiation, leading to an increased frequency of SCEs. karger.com Studies have indicated that damage to the BrdU molecule itself is a primary source of these exchanges. karger.com

However, some studies using advanced techniques like Strand-seq have suggested that BrdU incorporation alone may not be the primary driver of SCEs in all contexts, proposing that the observed exchanges reflect spontaneous DNA repair events rather than being directly induced by BrdU. oup.comnih.gov

Research into Alterations in DNA Methylation Patterns

DNA methylation is a crucial epigenetic modification that plays a key role in regulating gene expression and maintaining genome stability. plos.org Several studies have demonstrated that the incorporation of BrdU can lead to significant alterations in DNA methylation patterns. nih.govnih.gov

Research in neural stem cells has shown that BrdU exposure can cause a global loss of DNA CpG methylation. bio-rad-antibodies.comnih.govnih.gov This demethylation effect is associated with a reduced expression of key DNA methyltransferase (DNMT) enzymes, which are responsible for maintaining methylation patterns during DNA replication. nih.govnih.gov The proposed mechanism suggests that BrdU, by being incorporated into DNA, can interfere with the normal function of DNMTs, leading to a passive loss of methylation over subsequent cell divisions. nih.gov This widespread demethylation can create a more "open" and hypomethylated genomic environment. nih.gov

This alteration of the epigenetic landscape has profound biological consequences. The loss of DNA methylation can lead to the activation of genes that are normally silenced, contributing to changes in cell fate and differentiation. nih.govnih.gov For example, the BrdU-induced demethylation in neural stem cells was linked to their differentiation into astrocytes. nih.govoup.com

Perturbations in Cell Cycle Progression and Dynamics

The incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells can significantly disrupt the normal progression and timing of the cell cycle. researchgate.net These perturbations are a critical consideration in research contexts where BrdU is used to label and track dividing cells, as the labeling agent itself can alter the very processes being studied. The effects of BrdU on the cell cycle are multifaceted, ranging from a lengthening of specific phases to complete cell cycle arrest.

Studies on Lengthening of S-Phase and Cell Cycle Arrest

A notable effect of BrdU incorporation is the extension of the S-phase, the period of DNA synthesis. jneurosci.org This deceleration of S-phase progression has been observed in various cell types, including cancer cell lines. nih.gov The presence of the bulky bromine atom in the DNA helix is thought to interfere with the efficient functioning of the DNA replication machinery, thereby slowing down the rate of DNA synthesis. jneurosci.org

In addition to prolonging the S-phase, BrdU can induce cell cycle arrest, most commonly in the G1 and G2 phases. nih.govelifesciences.org Studies have shown that even a single, brief exposure to BrdU can cause a sustained accumulation of cells in the G1 phase. nih.gov This G1 arrest is often associated with the upregulation of cell cycle inhibitors. nih.gov Similarly, a lack of sufficient histones, which can be exacerbated by BrdU-induced replication stress, can trigger a G2 phase arrest, preventing cells from entering mitosis. elifesciences.org This arrest is mediated by a surveillance mechanism that appears to monitor nucleosome assembly. elifesciences.org

The extent of these cell cycle perturbations can be dose-dependent, with higher concentrations of BrdU generally leading to more pronounced effects. jneurosci.org However, even at concentrations commonly used for cell labeling, significant alterations to cell cycle kinetics can occur. nih.govnih.gov

Impact on Cellular Differentiation and Senescence Processes

The incorporation of bromodeoxyuridine (BrdU) into cellular DNA extends beyond immediate effects on DNA integrity and cell cycle kinetics, influencing fundamental cellular processes such as differentiation and senescence. These long-term consequences are of particular importance in developmental biology and aging research, where BrdU is often used as a lineage-tracing tool.

Research has shown that BrdU can actively induce cellular differentiation in certain contexts. For instance, in neural stem cells (NSCs), exposure to BrdU leads to a loss of stem cell markers and promotes differentiation into glial cells, specifically astrocytes. nih.govoup.com This differentiation is linked to BrdU-induced changes in DNA methylation and gene expression. nih.govoup.com The loss of global CpG methylation upon BrdU treatment appears to trigger the expression of genes that drive the astrocytic lineage. nih.gov This suggests that BrdU is not a passive marker but can actively influence the fate of the cells that incorporate it.

Furthermore, BrdU has been demonstrated to induce a state of cellular senescence, which is characterized by irreversible growth arrest. nih.govresearchgate.net This effect has been observed in various cell types, including neural stem and progenitor cells. nih.gov A single pulse of BrdU can lead to a sustained anti-proliferative state, accompanied by morphological changes and the expression of proteins associated with senescence. nih.gov The mechanism is thought to involve the disruption of nucleosome positioning due to BrdU incorporation, which in turn alters heterochromatin organization and gene expression, ultimately triggering the senescence program. researchgate.net BrdU-treated cells often exhibit resistance to apoptosis, a hallmark of senescent cells. nih.gov

Investigations into Transcriptional and Translational Modulations by BrdU

The presence of bromodeoxyuridine (BrdU) within the DNA template can significantly modulate both transcriptional and translational processes, leading to altered gene expression profiles and protein synthesis. These effects underscore the fact that BrdU is not a biologically inert label.

At the transcriptional level, the incorporation of BrdU can lead to changes in gene expression. biorxiv.org The alteration of DNA structure and stability caused by BrdU can affect the binding of transcription factors and other regulatory proteins to DNA. bio-rad-antibodies.com Furthermore, BrdU-induced changes in DNA methylation and chromatin accessibility can directly impact which genes are transcribed. nih.govbiorxiv.orgbiorxiv.org For example, the loss of DNA methylation in neural stem cells following BrdU treatment leads to the upregulation of astrocytic genes like GFAP and the downregulation of stem cell markers such as Nestin, Sox2, and Pax6. nih.govoup.com

Limitations and Critical Considerations in Bromodeoxyuridine Based Research

Identification and Mitigation of Methodological Artifacts and False Positives

A significant challenge in BrdU-based research is the potential for methodological artifacts and false-positive results. A BrdU-positive nucleus does not unequivocally indicate that a cell was in the S-phase of the cell cycle during the labeling period. nih.gov BrdU can also be incorporated during other cellular processes, including DNA repair, abortive cell cycle events, and gene duplication, which can lead to misinterpretation of the data if not properly controlled. nih.gov

Sources of Artifacts and False Positives:

DNA Repair: Cells undergoing DNA repair can incorporate BrdU, leading to a false-positive signal for proliferation. nih.gov This is a critical consideration, especially in studies involving DNA-damaging agents or in pathological conditions associated with increased DNA damage.

Abortive Cell Cycle Entry: Cells that enter the cell cycle but fail to complete mitosis can incorporate BrdU without undergoing division, leading to an overestimation of proliferation. nih.gov

Cell Fusion and Graft-to-Host Transfer: In transplantation studies where cells are pre-labeled with BrdU, the marker can be transferred from grafted cells to host cells, such as neuroblasts and glial cells. This can lead to incorrect interpretations of graft integration and phenotype. nih.gov

Non-specific Staining: Improper antibody concentrations or inadequate blocking procedures can result in non-specific binding of the anti-BrdU antibody, creating false-positive signals. bio-rad-antibodies.com

Tracer Leakage: In in vivo studies, leakage of the BrdU tracer from the injection site can lead to its distribution in unintended tissues, potentially causing artifactual staining. nih.gov

Mitigation Strategies:

To minimize the risk of artifacts and false positives, several strategies should be employed:

Co-labeling with Cell Cycle Markers: To confirm that BrdU incorporation is due to cell proliferation, co-labeling with other cell cycle markers is recommended. nih.gov These markers can include Ki67, proliferating cell nuclear antigen (PCNA), phosphohistone H3, and minichromosome maintenance protein-2. nih.govnih.gov

Use of Negative Controls: Including samples that have not been exposed to BrdU is essential to determine the level of background staining from the anti-BrdU antibody. bdbiosciences.com

Secondary Antibody-Only Controls: To check for non-specific binding of the secondary antibody, a control sample should be processed with only the secondary antibody. bio-rad-antibodies.com

Isotype Controls: Using an antibody of the same isotype as the primary anti-BrdU antibody but targeting an unrelated antigen helps to assess non-specific binding of the primary antibody. bio-rad-antibodies.com

DNA Counterstaining: Counterstaining with a DNA dye like DAPI helps to verify that the BrdU signal is localized within the nucleus, as expected for DNA incorporation. bio-rad-antibodies.com

Careful Experimental Design: In transplantation studies, rigorous controls are needed to account for potential BrdU transfer between cells. nih.gov

Considerations of BrdU's Biological Effects on Cellular Proliferation and Fate in Experimental Design

Beyond its role as a marker, BrdU itself can exert biological effects on cells, which must be considered during experimental design to avoid confounding results. BrdU is a mutagen, teratogen, and cytotoxin that can have several adverse effects on the cells that incorporate it. aatbio.combu.edu

Reported Biological Effects of BrdU:

Toxicity and Cell Death: BrdU can be toxic to cells, particularly at high concentrations or with prolonged exposure. aatbio.comnih.gov It has been shown to induce cell death in some cell types, including neuronal precursors. researchgate.netresearchgate.net

Alterations in Cell Cycle: BrdU can alter the length of the cell cycle and affect its progression. aatbio.comresearchgate.net Some studies have shown that BrdU can cause an increase in the fraction of cells in the G0/G1 phase and a decrease in the S and G2/M phases. researchgate.net However, other research indicates that continuous BrdU treatment does not affect cell viability but can alter cell cycle progression in a cell-type-specific manner. nih.gov

Effects on Differentiation: BrdU can influence the differentiation fate of stem and progenitor cells. For example, it has been reported to repress neuronal and oligodendroglial differentiation while not affecting astroglial fate in neural progenitor cells. researchgate.net

DNA Stability and Mutagenicity: As a thymidine (B127349) analog, its incorporation can lead to structural changes in the DNA helix, potentially affecting DNA stability and increasing the risk of mutations. nih.govaatbio.com

To account for these potential effects, it is crucial to carefully titrate the BrdU concentration and optimize the labeling duration to the minimum required for detection while minimizing toxicity. bio-rad-antibodies.com Monitoring cell viability and proliferation rates after BrdU administration is also recommended. aatbio.com

Comparative Analysis with Alternative Nucleoside Analogs (e.g., EdU) and Their Respective Advantages

In recent years, alternative nucleoside analogs, most notably 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), have been developed, offering several advantages over BrdU.

EdU (5-ethynyl-2'-deoxyuridine):

EdU is a thymidine analog that is incorporated into newly synthesized DNA similarly to BrdU. However, its detection method is fundamentally different and offers significant advantages. EdU is detected via a copper-catalyzed "click" chemistry reaction, where a small fluorescent azide (B81097) molecule covalently binds to the ethynyl (B1212043) group of EdU. researchgate.nettandfonline.com

Advantages of EdU over BrdU:

No DNA Denaturation: The most significant advantage of EdU is that its detection does not require the harsh DNA denaturation step (typically with hydrochloric acid or heat) needed for the anti-BrdU antibody to access its epitope. researchgate.netbaseclick.eusigmaaldrich.com This preserves the structural integrity of the cell and its components. nih.gov

Improved Multiplexing: By avoiding harsh denaturation, EdU is more compatible with the simultaneous detection of other antigens using antibodies, including those targeting proteins sensitive to denaturation. tandfonline.combaseclick.eunih.gov This allows for more complex, content-rich analyses. thermofisher.com

Faster and Simpler Protocol: The click reaction for EdU detection is significantly faster and simpler than the multi-step immunodetection protocol for BrdU. tandfonline.combaseclick.eu A typical EdU protocol can be completed in about 2 hours, compared to 4 hours or more for BrdU. thermofisher.com

Higher Sensitivity and Resolution: The small size of the fluorescent azide used for EdU detection allows for better penetration and access to the incorporated EdU, potentially leading to higher sensitivity and better resolution compared to the much larger anti-BrdU antibody. tandfonline.combaseclick.eunih.gov

Reduced Toxicity (in some contexts): EdU is generally considered less toxic than BrdU, although it can still have effects on cells. baseclick.eu

Limitations of EdU:

Cost: A primary limitation of EdU is its higher cost compared to BrdU. researchgate.net

Potential for Checkpoint Activation: In some systems, like fission yeast, EdU has been shown to activate DNA damage checkpoints, which could limit its use in long-term studies. nih.gov

Interactive Data Table: Comparison of BrdU and EdU

| Feature | Bromodeoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | References |

| Detection Method | Antibody-based immunocytochemistry | Copper-catalyzed click chemistry | sigmaaldrich.com, tandfonline.com |

| DNA Denaturation | Required (HCl, heat, or DNase) | Not required | baseclick.eu, researchgate.net, sigmaaldrich.com |

| Protocol Time | Longer (≥ 4 hours) | Shorter (~1.5 - 2 hours) | tandfonline.com, thermofisher.com |

| Multiplexing | Limited, can damage epitopes | Highly compatible with other stains | baseclick.eu, nih.gov, tandfonline.com |

| Sensitivity | Good | High, due to small detection molecule | baseclick.eu, baseclick.eu |

| Toxicity | Can be cytotoxic and mutagenic | Generally lower toxicity | aatbio.com, baseclick.eu |

| Cost | Lower | Higher | researchgate.net |

Optimization of Labeling Parameters for Specific Research Questions and Cellular Systems

Optimizing BrdU labeling parameters is critical for obtaining reliable and reproducible data. The optimal parameters can vary significantly depending on the research question, the cell type or tissue being studied, and whether the experiment is conducted in vitro or in vivo. numberanalytics.comabcam.com

Key Parameters for Optimization:

BrdU Concentration: The concentration of BrdU must be carefully titrated. For many cell lines in vitro, a final concentration of 10 µM is effective. bdbiosciences.combdbiosciences.com However, this needs to be optimized for each specific cell type to ensure sufficient labeling without inducing toxicity or altering cell cycle kinetics. nih.govnumberanalytics.com

Labeling Duration (Pulse Time): The incubation time with BrdU depends on the cell division rate. abcam.com

Rapidly proliferating cell lines: A short pulse of 30-45 minutes may be sufficient. bdbiosciences.combdbiosciences.com

Primary cells or slowly dividing cells: Longer labeling times, potentially up to 24 hours, may be necessary. abcam.comabcam.com

In vivo studies: For rapidly dividing tissues like the small intestine, BrdU can be detected within 30 minutes of injection, while other tissues may require up to 24 hours. abcam.com

Labeling Strategy:

Pulse Labeling: A brief exposure to BrdU is used to label cells in S-phase at a specific time point. This is useful for studying cell cycle kinetics. bdbiosciences.com

Cumulative Labeling (Prolonged Exposure): Continuous exposure to BrdU (e.g., in drinking water for in vivo studies) allows for the identification of all cells that have entered the cell cycle over a longer period. bdbiosciences.combdbiosciences.com

DNA Denaturation: The method and duration of DNA denaturation (e.g., 2M HCl) need to be optimized to allow antibody access to the incorporated BrdU without destroying tissue morphology or other antigens of interest for co-labeling. bio-rad-antibodies.comabcam.com

Challenges in Applying BrdU Methodology to Specific In Vivo and In Vitro Research Models